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Compound of Interest

Compound Name: 2-Chlorofluorene

Cat. No.: B109886 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Chlorofluorene (CAS No: 2523-44-6), a halogenated polycyclic aromatic hydrocarbon. Due to

the limited availability of experimentally derived spectra in public databases, this document

presents a combination of experimental mass spectrometry data and predicted Nuclear

Magnetic Resonance (NMR) and Infrared (IR) data. The predictions are based on the known

spectra of the parent compound, fluorene, and established substituent effects.

Data Presentation
The following tables summarize the critical spectroscopic data for 2-Chlorofluorene.

Table 1: Mass Spectrometry Data (Electron Ionization)
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Parameter Value Interpretation

Molecular Formula C₁₃H₉Cl ---

Molecular Weight 200.66 g/mol ---

M+ Peak (m/z) 200
Molecular ion containing the

³⁵Cl isotope.[1][2]

M+2 Peak (m/z) 202

Molecular ion containing the

³⁷Cl isotope (approx. 32.5%

abundance of M+).

Base Peak (m/z) 165
Corresponds to the loss of the

chlorine atom ([M-Cl]⁺).[1]

Other Key Fragments (m/z) 163, 139
Further fragmentation of the

fluorenyl cation.[1]

Table 2: Predicted ¹H NMR Spectroscopic Data
Predicted values are based on the spectrum of fluorene (in CDCl₃) and known chlorine

substituent effects. The aromatic protons are expected in the 7.2-7.9 ppm range, and the

methylene protons around 3.9 ppm.

Proton Assignment
Predicted Chemical Shift
(δ, ppm)

Predicted Multiplicity

H9 (Methylene) ~3.9 Singlet (s)

Aromatic Protons 7.2 - 7.9 Multiplets (m)

Table 3: Predicted ¹³C NMR Spectroscopic Data
Predictions are based on the ¹³C spectrum of fluorene and established substituent effects for

chlorine on an aromatic ring. Aromatic carbons typically appear between 120-150 ppm.
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C9 (Methylene) ~37

C2 (C-Cl) ~132

Other Aromatic CH 120 - 130

Quaternary Aromatic C 140 - 145

Table 4: Predicted Infrared (IR) Spectroscopy Data
Predictions are based on the known IR absorptions of fluorene and chlorinated aromatic

compounds.

Wavenumber (cm⁻¹) Vibration Mode Intensity

3100 - 3000 Aromatic C-H Stretch Medium

2950 - 2850 Methylene C-H Stretch Medium

1610, 1450 Aromatic C=C Ring Stretch Medium-Strong

~850 C-Cl Stretch Strong

900 - 675
Aromatic C-H Out-of-Plane

Bend
Strong

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of 2-Chlorofluorene is dissolved in approximately

0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), within a 5 mm NMR

tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for

chemical shift referencing (δ = 0.00 ppm).
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Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz

or higher).

¹H NMR Acquisition: The proton NMR spectrum is recorded using a standard pulse

sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-

noise ratio, a spectral width covering the expected range of proton signals (typically 0-12

ppm), and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired with proton decoupling to

ensure that each unique carbon atom appears as a single line. A larger number of scans is

typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of solid 2-Chlorofluorene is

finely ground in an agate mortar.[1] About 100-200 mg of dry, spectroscopy-grade potassium

bromide (KBr) powder is added, and the two are intimately mixed by further grinding.

Pellet Formation: The mixture is transferred to a pellet-forming die. A pressure of 8-10 tons is

applied using a hydraulic press to form a thin, transparent, or translucent pellet.

Data Acquisition: A background spectrum of a pure KBr pellet is recorded. Subsequently, the

spectrum of the sample pellet is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer. The final spectrum is presented in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: A small quantity of the 2-Chlorofluorene sample is introduced into the

mass spectrometer, typically via a direct insertion probe or through a gas chromatograph

(GC-MS). The sample is volatilized by heating under a high vacuum.[2]

Ionization (Electron Ionization - EI): In the ion source, the gaseous molecules are bombarded

with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and

fragment in a reproducible manner.
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Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment

ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the

ions based on their mass-to-charge (m/z) ratio.

Detection: An electron multiplier detects the separated ions, and the resulting signal is

processed to generate a mass spectrum, which is a plot of relative ion abundance versus

m/z.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 2-Chlorofluorene.
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Spectroscopic Analysis Workflow for 2-Chlorofluorene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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